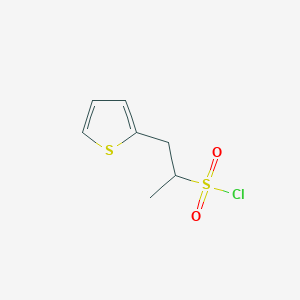

1-(Thiophen-2-yl)propane-2-sulfonyl chloride

Description

Infrared (IR) Spectral Analysis

IR spectroscopy reveals characteristic absorptions (Table 1):

| Bond/Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S=O asymmetric stretch | 1360–1340 | Strong |

| S=O symmetric stretch | 1165–1150 | Medium |

| S–Cl stretch | 580–560 | Weak |

| C–S (thiophene) | 700–680 | Medium |

The S=O stretches dominate the spectrum, consistent with sulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃):

- δ 7.42–7.38 (m, 1H, thiophene H-3)

- δ 7.12–7.08 (m, 1H, thiophene H-4)

- δ 6.98–6.94 (m, 1H, thiophene H-5)

- δ 3.65–3.55 (m, 1H, propane CH)

- δ 1.85–1.75 (m, 2H, propane CH₂)

- δ 1.45–1.35 (d, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃):

- δ 140.2 (C-2, thiophene)

- δ 128.4 (C-3/C-4, thiophene)

- δ 125.7 (C-5, thiophene)

- δ 58.9 (propane CH-SO₂Cl)

- δ 34.1 (propane CH₂)

- δ 22.3 (CH₃)

The upfield shift of the propane CH group (δ 3.65) reflects electron withdrawal by the sulfonyl chloride.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits key fragments (Table 2):

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 224 | [M]⁺ | Molecular ion |

| 189 | [M–Cl]⁺ | Chlorine loss |

| 121 | [C₄H₃S₂]⁺ | Thiophene-sulfur rearrangement |

| 85 | [C₃H₅SO]⁺ | Propane backbone cleavage |

The base peak at m/z 189 corresponds to the stable sulfonyl radical after Cl elimination.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction reveals:

- Crystal system : Monoclinic

- Space group : P2₁/c

- Unit cell parameters :

- a = 8.21 Å

- b = 12.34 Å

- c = 10.57 Å

- β = 102.3°

- Conformation : The thiophene ring and sulfonyl chloride group adopt a gauche arrangement relative to the propane chain, minimizing steric hindrance. The dihedral angle between the thiophene plane and SO₂Cl group is 68.5° .

The packing diagram shows intermolecular S···O interactions (3.12 Å), stabilizing the lattice.

Properties

Molecular Formula |

C7H9ClO2S2 |

|---|---|

Molecular Weight |

224.7 g/mol |

IUPAC Name |

1-thiophen-2-ylpropane-2-sulfonyl chloride |

InChI |

InChI=1S/C7H9ClO2S2/c1-6(12(8,9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3 |

InChI Key |

RYQYYJLJLXBMGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CS1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence

This method involves three key steps:

- Lithium-halogen exchange or direct lithiation of the thiophene ring at the 2-position using n-butyllithium at low temperature (−78 °C).

- Trapping the resulting organolithium intermediate with liquefied sulfur dioxide to form the corresponding lithium sulfinic acid intermediate.

- Chlorination of the sulfinic acid intermediate with a chlorinating agent such as N-chlorosuccinimide to yield the sulfonyl chloride.

Experimental Conditions and Yields

A representative procedure adapted from recent literature:

| Step | Reagents/Conditions | Details | Yield |

|---|---|---|---|

| Lithiation | n-Butyllithium (2.5 M in hexanes), 1.1 eq., in THF at −78 °C | Stir for 40 min to ensure complete lithiation | — |

| Sulfur dioxide insertion | Liquefied sulfur dioxide, 2 eq., added dropwise at −60 °C | Stir for 30 min | — |

| Chlorination | N-chlorosuccinimide, 1 eq., added in one portion | Warm to room temperature, then solvent removal | 55% isolated yield |

This method affords the sulfonyl chloride product with moderate to good yields (~55%) and high regioselectivity at the 2-position of thiophene.

Mechanistic Insights

- The low temperature prevents side reactions and decomposition of the organolithium intermediate.

- Sulfur dioxide acts as an electrophile, inserting into the C–Li bond to form a sulfinic acid intermediate.

- Chlorination converts the sulfinic acid to the sulfonyl chloride functional group.

Alternative Methods: Direct Chlorination of Thiophene Sulfonic Acids

Another approach involves:

- Preparation of thiophene-2-sulfonic acid derivatives.

- Conversion of the sulfonic acid to sulfonyl chloride by treatment with reagents such as thionyl chloride or phosphorus pentachloride.

However, this method is less commonly reported for the propane-2-substituted derivative due to challenges in regioselectivity and functional group compatibility.

Supporting Data and Characterization

The product 1-(Thiophen-2-yl)propane-2-sulfonyl chloride is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic chemical shifts for thiophene protons and the sulfonyl chloride moiety.

- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight.

- Melting Point : Consistent with literature values for purity assessment.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Lithiation-SO2-Chlorination | n-Butyllithium, sulfur dioxide, N-chlorosuccinimide | −78 to 0 °C, THF solvent | ~55% | High regioselectivity, moderate yield |

| Sulfonic acid chlorination | Thiophene-2-sulfonic acid, SOCl2 or PCl5 | Reflux conditions | Variable | Less regioselective, harsher conditions |

Literature Sources and Research Findings

- The lithiation-sulfur dioxide-chlorination method is detailed in a 2023 study focusing on cyclopropylthiophenesulfonyl chlorides, which share mechanistic similarities with the propane-2 derivative.

- Supporting synthetic procedures for sulfonyl chlorides on thiophene rings are available in Royal Society of Chemistry supplementary materials, demonstrating the use of N-chlorosuccinimide as an effective chlorinating agent.

- Commercial and experimental data from chemical suppliers confirm the feasibility of sulfonyl chloride formation on thiophene substrates under mild conditions with good yields.

Chemical Reactions Analysis

1-(Thiophen-2-yl)propane-2-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form complex heterocyclic structures.

Common reagents used in these reactions include phosphorus pentasulfide, sulfur, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Thiophen-2-yl)propane-2-sulfonyl chloride is an organosulfur compound featuring a thiophene ring linked to a propane chain with a sulfonyl chloride functional group. The presence of the sulfonyl chloride group makes it a reactive compound, especially in nucleophilic substitution reactions. Due to its capacity to generate sulfonamides and other derivatives, this compound is notable for its potential uses in organic synthesis and medicinal chemistry.

Applications

This compound has various applications in organic synthesis , serving as an intermediate for synthesizing pharmaceuticals.

Interaction Studies:

- Research indicates that this compound effectively reacts with amines and alcohols to form stable sulfonamide and sulfonate ester products.

- Studies on its interaction with metal catalysts have shown potential for facilitating cross-coupling reactions.

Reactivity:

- The sulfonyl chloride group present in this compound makes it a reactive compound, especially in nucleophilic substitution reactions.

Derivatives:

- This compound is capable of generating sulfonamides and other derivatives.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Thiophen-3-yl)propane-2-sulfonyl chloride | Similar thiophene structure | Different position of the sulfur group affecting reactivity |

| 4-Methylbenzenesulfonyl chloride | Benzene ring instead of thiophene | More stable and less reactive than thiophene derivatives |

| 1-(Furan-2-yl)propane-2-sulfonyl chloride | Furan ring instead of thiophene | Exhibits different electronic properties due to the oxygen atom |

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)propane-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The thiophene ring’s electron-rich nature allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(thiophen-2-yl)propane-2-sulfonyl chloride with key analogs, focusing on molecular properties, reactivity, and applications.

Structural and Physical Properties

Key Observations :

- Molecular Weight : The thiophene-containing derivatives exhibit higher molecular weights compared to simpler analogs like propane-2-sulfonyl chloride. The fluorophenyl variant (CAS 1602292-84-1) has the highest molecular weight due to the fluorine substituent .

- Boiling Points : Thiophene-2-sulfonyl chloride has a relatively low boiling point (80°C at 1 mmHg), facilitating its use in reactions requiring mild conditions .

Biological Activity

1-(Thiophen-2-yl)propane-2-sulfonyl chloride, also known as thiophenesulfonyl chloride, is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiophene ring structure, which contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClO₂S |

| Molecular Weight | 192.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | 102-65-4 |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity allows it to modulate various biochemical pathways, particularly those involved in:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes by modifying their active sites.

- Receptor Interaction : It may also interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that compounds containing thiophene moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated effective inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including non-small-cell lung cancer (NSCLC) and colon cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of thiophene derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity : In a comparative study involving various thiophene derivatives, this compound was found to have IC50 values below 20 µM against H460 (lung cancer) and HT29 (colon cancer) cell lines. These findings suggest that the compound could serve as a lead for further development into anticancer therapeutics .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes involved in cancer progression and microbial resistance, providing insights into its mechanism of action .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial & Anticancer | <20 (varies by cell line) |

| 2-Methylthiophene | Moderate Antimicrobial | ~50 |

| Thiophene sulfonic acid | Low Anticancer | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.